molecular formula C10H7BrClNO B2645316 2-Bromo-1-(6-chloro-1H-indol-3-yl)ethanone CAS No. 1094678-99-5

2-Bromo-1-(6-chloro-1H-indol-3-yl)ethanone

Cat. No.: B2645316
CAS No.: 1094678-99-5
M. Wt: 272.53
InChI Key: HNKQHLMLBBXPIW-UHFFFAOYSA-N
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Description

2-Bromo-1-(6-chloro-1H-indol-3-yl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 2-position and a chlorine atom at the 6-position of the indole ring, with an ethanone group attached to the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(6-chloro-1H-indol-3-yl)ethanone typically involves the bromination and chlorination of indole derivatives. One common method includes:

    Bromination: The indole derivative is treated with bromine in the presence of a suitable solvent like acetic acid or dichloromethane to introduce the bromine atom at the 2-position.

    Chlorination: The brominated indole is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.

    Ethanone Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(6-chloro-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands.

Major Products

    Substitution: Derivatives with different functional groups replacing bromine or chlorine.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Coupling: Biaryl or diaryl compounds.

Scientific Research Applications

2-Bromo-1-(6-chloro-1H-indol-3-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(6-chloro-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, while the bromine and chlorine atoms may enhance binding affinity and specificity. The ethanone group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(1H-indol-3-yl)ethanone: Lacks the chlorine atom at the 6-position.

    1-(6-Chloro-1H-indol-3-yl)ethanone: Lacks the bromine atom at the 2-position.

    2-Chloro-1-(6-bromo-1H-indol-3-yl)ethanone: Has the positions of bromine and chlorine swapped.

Uniqueness

2-Bromo-1-(6-chloro-1H-indol-3-yl)ethanone is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. The combination of these substituents with the ethanone group makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-bromo-1-(6-chloro-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c11-4-10(14)8-5-13-9-3-6(12)1-2-7(8)9/h1-3,5,13H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKQHLMLBBXPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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